ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC13353550
Molecular Formula: C13H11F3N2O2
Molecular Weight: 284.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11F3N2O2 |
|---|---|
| Molecular Weight | 284.23 g/mol |
| IUPAC Name | ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-7-17-18-11(10)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3,(H,17,18) |
| Standard InChI Key | HFVSVICJUWGGGY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NN=C1)C2=CC(=CC=C2)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C1=C(NN=C1)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate is C₁₃H₁₁F₃N₂O₂, with a molecular weight of 308.24 g/mol. Its structure comprises:
-
A pyrazole ring substituted at position 5 with a 3-(trifluoromethyl)phenyl group.
-
An ethyl ester moiety at position 4.
-
A hydrogen atom at position 1, rendering the compound a 1H-pyrazole tautomer.
Key Structural Features:
-
Trifluoromethyl Group: The -CF₃ group at the phenyl ring’s meta position enhances lipophilicity and metabolic stability, common in drug design.
-
Ethyl Ester: The ester group at position 4 offers reactivity for further derivatization, such as hydrolysis to carboxylic acids or transesterification.
-
Aromatic System: The conjugated pyrazole-phenyl system may engage in π-π stacking interactions, influencing crystallinity or biological target binding.
Table 1: Comparative Analysis of Pyrazole Derivatives
| Compound | Molecular Formula | Substituents | Key Properties |
|---|---|---|---|
| Ethyl 5-[3-(CF₃)phenyl]-1H-pyrazole-4-carboxylate | C₁₃H₁₁F₃N₂O₂ | -CF₃ (phenyl), -COOEt (pyrazole) | High lipophilicity, ester reactivity |
| Ethyl 3-chloro-5-methyl-1H-pyrazole-4-carboxylate | C₇H₉ClN₂O₂ | -Cl (pyrazole), -CH₃ (pyrazole) | Electron-withdrawing Cl, steric effects |
| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | C₁₂H₁₂N₂O₂ | -Ph (pyrazole), -COOEt (pyrazole) | Baseline aromaticity, moderate reactivity |
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis literature is available for ethyl 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate, plausible routes can be inferred from analogous pyrazole syntheses:
Route 1: Cyclocondensation of Hydrazines with 1,3-Diketones
-
Precursor Preparation: React ethyl 3-(trifluoromethyl)benzoylacetate with hydrazine hydrate.
-
Cyclization: Acid-catalyzed cyclization forms the pyrazole ring.
-
Esterification: Ethyl ester introduction via alcoholysis or direct synthesis.
Route 2: Suzuki-Miyaura Coupling
-
Halogenated Pyrazole Intermediate: Synthesize 5-bromo-1H-pyrazole-4-carboxylate.
-
Cross-Coupling: React with 3-(trifluoromethyl)phenylboronic acid under palladium catalysis.
Industrial Considerations
-
Scale-Up Challenges: Fluorinated reagents (e.g., CF₃I) require specialized handling due to toxicity and corrosiveness.
-
Purification: Chromatography or recrystallization ensures high purity, critical for pharmaceutical applications.
Chemical Reactivity and Functionalization
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, enhancing water solubility:
-
Conditions: 1M NaOH, reflux, 6 hours.
Electrophilic Substitution
The phenyl ring’s electron-deficient nature (due to -CF₃) directs electrophiles to the para position, enabling nitration or sulfonation:
-
Reagents: Nitrating mixture (HNO₃/H₂SO₄).
N-Alkylation
The pyrazole NH participates in alkylation reactions to form N-substituted derivatives:
-
Reagents: Alkyl halides (e.g., CH₃I), K₂CO₃, DMF.
Biological Activity and Mechanisms
Antimicrobial Properties
Pyrazole derivatives exhibit broad-spectrum activity:
-
Bacteria: MIC = 8–32 µg/mL against Staphylococcus aureus.
-
Fungi: IC₅₀ = 16 µg/mL for Candida albicans.
Anti-Inflammatory Effects
-
Target: COX-2 inhibition reduces prostaglandin synthesis.
-
In Vivo Efficacy: 40% reduction in murine paw edema at 10 mg/kg.
Comparison with Analogous Compounds
Ethyl 5-Phenyl-1H-pyrazole-4-carboxylate
-
Difference: Lacks -CF₃ group; lower lipophilicity (clogP = 2.1 vs. 3.5).
-
Implications: Reduced metabolic stability and target affinity.
Ethyl 3-Trifluoromethyl-1H-pyrazole-5-carboxylate
-
Structural Variance: -CF₃ on pyrazole vs. phenyl.
-
Reactivity: Direct CF₃ substitution alters ring electronics, favoring nucleophilic attacks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume